molecular formula C13H10BrN3O3 B15057049 4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

Cat. No.: B15057049
M. Wt: 336.14 g/mol
InChI Key: YBSGWEYONIXSMR-UHFFFAOYSA-N
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Description

4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 5-bromofuran-2-yl group at position 3 and a 2-methoxyphenol moiety at position 5 (Figure 1). This compound is of interest due to its structural complexity, combining brominated furan and phenolic groups, which are common pharmacophores in medicinal chemistry. The molecular formula is C₁₄H₁₁BrN₃O₃, with a molecular weight of 358.16 g/mol .

Properties

Molecular Formula

C13H10BrN3O3

Molecular Weight

336.14 g/mol

IUPAC Name

4-[5-(5-bromofuran-2-yl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol

InChI

InChI=1S/C13H10BrN3O3/c1-19-10-6-7(2-3-8(10)18)12-15-13(17-16-12)9-4-5-11(14)20-9/h2-6,18H,1H3,(H,15,16,17)

InChI Key

YBSGWEYONIXSMR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(O3)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves multiple steps, starting with the bromination of furan to obtain 5-bromofuran-2-carbaldehyde. This intermediate is then subjected to a series of reactions to introduce the triazole and methoxyphenol groups. Common synthetic routes include:

    Bromination of Furan: Furan is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran-2-carbaldehyde.

    Formation of Triazole Ring: The brominated furan is reacted with hydrazine and an appropriate aldehyde to form the triazole ring.

    Introduction of Methoxyphenol Group: The final step involves the coupling of the triazole intermediate with 2-methoxyphenol under suitable conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromofuran moiety may enhance the compound’s ability to penetrate cell membranes, while the methoxyphenol group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Brominated Aryl Substitutions

  • 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 6l)
    This compound (C₂₂H₁₅BrN₄OS) replaces the bromofuran group with a 3-bromophenyl-benzoxazolyl moiety. It exhibits distinct spectral properties: IR bands at 563 cm⁻¹ (C-Br) and 1249 cm⁻¹ (C=S), and ¹H-NMR signals for aromatic protons at δ 6.58–8.26 ppm. Elemental analysis aligns with theoretical values (C: 56.71%, H: 3.35%, N: 12.40%) . Unlike the target compound, this derivative contains a thione group, which may enhance metal-binding properties.

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol This triazole derivative incorporates a 4-bromophenyl group and a sulfanyl-ethanol chain.

Bromofuran-Containing Analogues

  • 5-(5-Bromofuran-2-yl)-S-alkyl Derivatives Derivatives with 5-bromofuran substitutions, such as 5-(5-bromofuran-2-yl)-4-R1-1,2,4-triazole-3-thiols, have been studied for bioavailability and molecular docking.

Functional Group Modifications

Phenolic vs. Methoxy Substituents

  • 4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol (CAS 1416347-88-0) This analogue replaces the bromofuran group with a 4-hydroxyphenyl moiety. Discontinued commercial availability suggests stability or synthesis challenges, possibly due to phenolic oxidation .
  • 4-(3-(2-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol (CAS 1416345-09-9) The 2-hydroxyphenyl substitution alters hydrogen-bonding capacity compared to the target compound. Its molecular weight (283.28 g/mol) is lower due to the absence of bromine .

Thiol and Thioether Derivatives

  • Potassium 2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate (Compound Ia)
    This derivative demonstrates significant actoprotective activity in rats, surpassing riboxin by 6.32%. Replacing potassium with sodium or morpholine cations reduces efficacy, highlighting the critical role of counterions in bioactivity .

Key Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Bioactivity Source
4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol C₁₄H₁₁BrN₃O₃ 358.16 5-Bromofuran, 2-methoxyphenol ≥97% purity; structural complexity
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione C₂₂H₁₅BrN₄OS 465.35 3-Bromophenyl-benzoxazolyl, thione IR/NMR characterized; no bioactivity
Potassium 2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate C₁₀H₁₀KN₃O₂S₂ 323.43 Thiophen-2-ylmethyl, thioacetate Actoprotective (surpasses riboxin)
4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol C₁₅H₁₃N₃O₃ 283.28 4-Hydroxyphenyl, 2-methoxyphenol Discontinued; stability issues

Biological Activity

4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant research findings.

The molecular formula of this compound is C11H10BrN4O3C_{11}H_{10}BrN_4O_3 with a molecular weight of approximately 316.13 g/mol. The compound features a brominated furan ring connected to a triazole moiety and a methoxyphenol group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₀BrN₄O₃
Molecular Weight316.13 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of brominated triazoles have shown effectiveness against various bacterial strains including Enterobacteriaceae and Staphylococcaceae families. Research indicates that these compounds can compete with traditional antibiotics like kanamycin, suggesting their potential as alternatives for treating multi-resistant bacterial infections .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the brominated furan and triazole components interact with specific biological targets such as enzymes or receptors involved in microbial metabolism or growth regulation. This interaction potentially disrupts essential cellular processes in bacteria and fungi .

Study on Antibacterial Activity

A study published in Voprosy Khimii i Khimicheskoi Tekhnologii investigated the antibacterial activity of various S-derivatives of 5-(5-bromofuran-2-yl)-1,2,4-triazoles. The results indicated that these compounds exhibited considerable antibacterial effects against several strains including Salmonella , Listeria , and Bacillus species. The synthesized compounds showed melting points ranging from 144°C to 198°C and yields between 59% to 88%, highlighting their potential for further pharmaceutical development .

Comparative Analysis

In comparative studies, the efficacy of this compound was measured against standard antibiotics. The findings revealed that while traditional antibiotics had limited effectiveness against certain resistant strains, the tested compound demonstrated superior activity in inhibiting bacterial growth .

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